Cas no 1421529-00-1 (N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide)

N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
- N-[4-[2-(4-fluorophenoxy)ethylcarbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
- N-(4-{[2-(4-FLUOROPHENOXY)ETHYL]CARBAMOYL}-1,3-OXAZOL-2-YL)-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
- 1421529-00-1
- F6196-1324
- N-(4-((2-(4-fluorophenoxy)ethyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- VU0536127-1
- AKOS024537655
-
- インチ: 1S/C17H15FN4O5/c1-10-8-13(22-27-10)16(24)21-17-20-14(9-26-17)15(23)19-6-7-25-12-4-2-11(18)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,19,23)(H,20,21,24)
- InChIKey: NQKZSGADEMLAHN-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(C(NC2=NC(C(=O)NCCOC3=CC=C(F)C=C3)=CO2)=O)=N1
計算された属性
- 精确分子量: 374.10264775g/mol
- 同位素质量: 374.10264775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 27
- 回転可能化学結合数: 7
- 複雑さ: 518
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 120Ų
N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6196-1324-2μmol |
N-(4-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
1421529-00-1 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6196-1324-5mg |
N-(4-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
1421529-00-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6196-1324-10μmol |
N-(4-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
1421529-00-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6196-1324-5μmol |
N-(4-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
1421529-00-1 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6196-1324-4mg |
N-(4-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
1421529-00-1 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6196-1324-2mg |
N-(4-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
1421529-00-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6196-1324-3mg |
N-(4-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
1421529-00-1 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6196-1324-15mg |
N-(4-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
1421529-00-1 | 90%+ | 15mg |
$89.0 | 2023-05-20 | |
Life Chemicals | F6196-1324-1mg |
N-(4-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
1421529-00-1 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6196-1324-10mg |
N-(4-{[2-(4-fluorophenoxy)ethyl]carbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
1421529-00-1 | 10mg |
$79.0 | 2023-09-09 |
N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide 関連文献
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamideに関する追加情報
Recent Advances in the Study of N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide (CAS: 1421529-00-1)
In recent years, the compound N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide (CAS: 1421529-00-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxazole and carboxamide functional groups, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in preclinical models.
One of the key areas of interest is the compound's interaction with specific biological targets. Recent research has demonstrated that N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide exhibits high affinity for certain kinase enzymes, which play a critical role in cell signaling pathways. This binding affinity suggests potential applications in the treatment of diseases such as cancer and inflammatory disorders. Structural-activity relationship (SAR) studies have further refined the understanding of how modifications to the compound's core structure can enhance its selectivity and potency.
Another significant advancement is the development of more efficient synthetic routes for this compound. Traditional methods often involved multi-step processes with low yields, but recent innovations have streamlined the synthesis, reducing costs and improving scalability. These improvements are crucial for advancing the compound into clinical trials and eventual commercialization. Researchers have also explored the use of green chemistry principles to minimize environmental impact during synthesis.
Preclinical studies have provided encouraging results regarding the compound's pharmacokinetic and pharmacodynamic properties. In animal models, N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide has demonstrated good bioavailability, metabolic stability, and a favorable safety profile. These findings support its potential as a lead candidate for further drug development. Additionally, combination therapy studies have shown synergistic effects when the compound is used alongside existing treatments, opening new avenues for therapeutic strategies.
Despite these promising developments, challenges remain. For instance, the compound's solubility and formulation stability need further optimization to ensure consistent delivery in clinical settings. Researchers are also investigating potential off-target effects to mitigate any adverse reactions. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the resolution of these issues and bring the compound closer to clinical application.
In conclusion, N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide (CAS: 1421529-00-1) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features, combined with recent advancements in synthesis and preclinical evaluation, highlight its potential as a therapeutic agent. Continued research and development efforts will be essential to fully realize its clinical benefits and address remaining challenges.
1421529-00-1 (N-(4-{2-(4-fluorophenoxy)ethylcarbamoyl}-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide) Related Products
- 89461-49-4((10R)-Hepoxilin B3)
- 2000507-36-6(2-(cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanamide)
- 2228546-52-7(5-(nitromethyl)isoquinoline)
- 1804454-02-1(3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride)
- 1337118-74-7(3-{5-fluoro-2-(trifluoromethyl)phenylmethyl}piperidine)
- 1105218-43-6(N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide)
- 1909286-63-0(trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride)
- 299914-63-9(Tetrakis(4-iodophenyl)ethene)
- 138163-08-3(Benzyl 4-formylpiperidine-1-carboxylate)
- 1219805-92-1(2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24)




